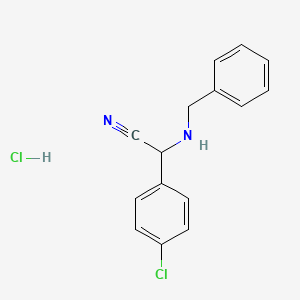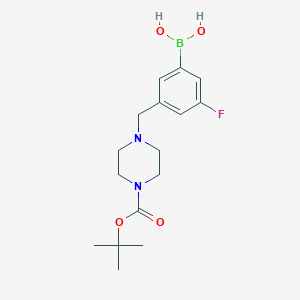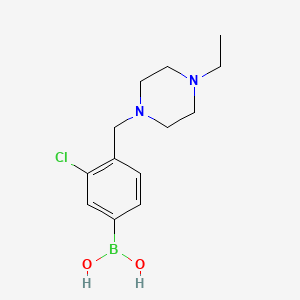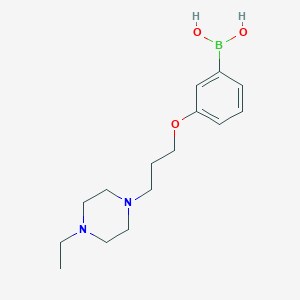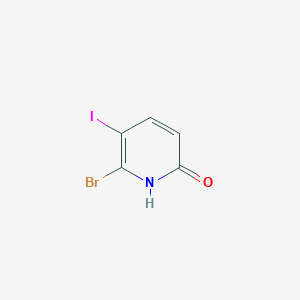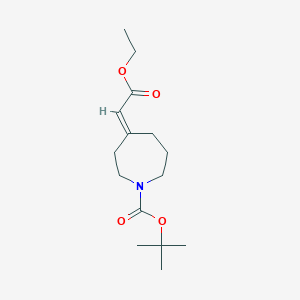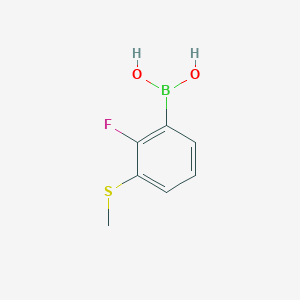
2-Fluoro-3-(methylsulfanyl)phenylboronic acid
Descripción general
Descripción
“2-Fluoro-3-(methylsulfanyl)phenylboronic acid” is a chemical compound with the CAS Number: 1451392-57-6 . It has a molecular weight of 186.01 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-3-(methylsulfanyl)phenylboronic acid” is 1S/C7H8BFO2S/c1-12-6-4-2-3-5 (7 (6)9)8 (10)11/h2-4,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
-
3-Fluorophenylboronic acid : This compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
-
2-Fluoro-5-(trifluoromethyl)phenylboronic acid : This compound has been used as a reactant for functionalization via lithiation and reaction with electrophiles. It’s also used in selective rhodium-catalyzed conjugate addition reactions and in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
-
3-Fluoro-2-methylphenylboronic acid : This compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
-
2-Fluoro-3-methoxyphenylboronic acid : This compound has been used as a reactant for regioselective Suzuki coupling, preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1, and preparation of boronic esters .
-
4-Fluoro-3-(trifluoromethyl)phenylboronic Acid : This compound has been used in various chemical reactions, but the specific applications are not mentioned .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 .
Propiedades
IUPAC Name |
(2-fluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZXPXQDVMBXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(methylsulfanyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



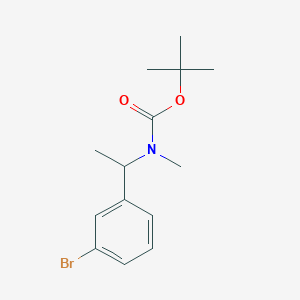
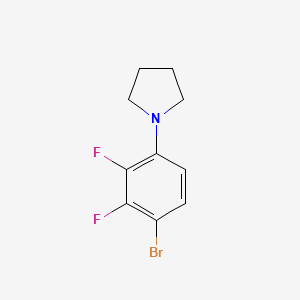
![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)
